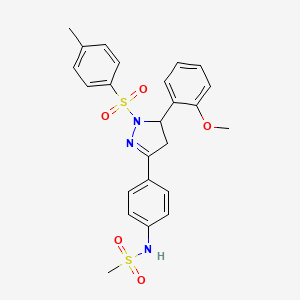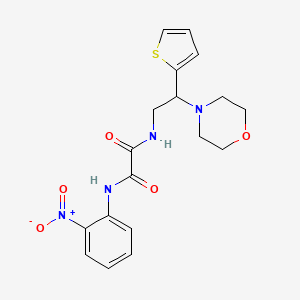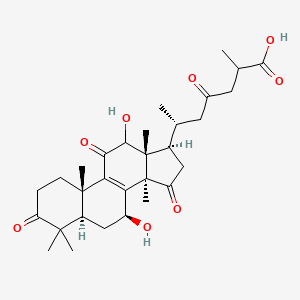![molecular formula C15H22BrN3O B2718057 5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine CAS No. 2415526-30-4](/img/structure/B2718057.png)
5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been shown to have a mechanism of action that affects biochemical and physiological processes. In
Wirkmechanismus
The mechanism of action of 5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine involves its binding to the dopamine D3 receptor and the sigma-1 receptor. This binding results in the modulation of various signaling pathways, including the cAMP-PKA pathway, the ERK1/2 pathway, and the PI3K-Akt pathway. These pathways are involved in the regulation of cellular processes, including gene expression, protein synthesis, and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine include the modulation of dopamine release and the regulation of motor function. This compound has also been shown to have an effect on memory and learning, as well as on the regulation of stress and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine in lab experiments include its specificity for the dopamine D3 receptor and the sigma-1 receptor, as well as its ability to modulate multiple signaling pathways. The limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
For the study of 5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine include the exploration of its potential use in the treatment of neurological disorders, such as Parkinson's disease and addiction. Further research is also needed to fully understand the mechanism of action of this compound and to optimize its synthesis for use in scientific research. Additionally, the development of new derivatives of this compound may lead to the discovery of more effective treatments for neurological disorders.
In conclusion, 5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine is a chemical compound that has potential use in scientific research, particularly in the field of neuroscience. This compound has been synthesized using various methods and has been shown to have a mechanism of action that affects biochemical and physiological processes. Further research is needed to fully understand the potential applications of this compound and to optimize its use in scientific research.
Synthesemethoden
5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine has been synthesized using various methods, including the reaction of 2,4-dichloro-5-bromopyrimidine with cyclopentylmethylamine and 4-piperidinol, as well as the reaction of 5-bromo-2-chloropyrimidine with cyclopentylmethylamine and 4-piperidinol. These methods have been optimized to produce high yields of the compound with minimal impurities.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have an effect on certain receptors in the brain, including the dopamine D3 receptor and the sigma-1 receptor. These receptors are involved in various physiological processes, including motor function, reward, and addiction.
Eigenschaften
IUPAC Name |
5-bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O/c16-13-9-17-15(18-10-13)20-14-5-7-19(8-6-14)11-12-3-1-2-4-12/h9-10,12,14H,1-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBJBALXPFQLHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCC(CC2)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2717977.png)


![6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2717981.png)



![[(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2717986.png)

![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B2717988.png)
![3-butyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2717990.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2717994.png)
